2-Methyl-3-phenylpropanol

Description

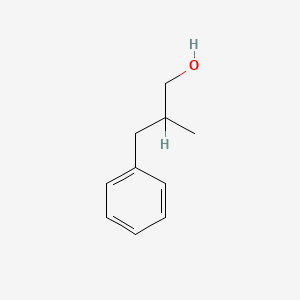

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKHYYXQWNXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884378 | |

| Record name | 2-Methyl-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-80-7 | |

| Record name | 2-Methyl-3-phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-phenylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-phenylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-phenylpropanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEN58PSM3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-3-phenylpropanol chemical properties and structure

An In-Depth Technical Guide to 2-Methyl-3-phenylpropanol: Properties, Synthesis, and Applications

Introduction

This compound is a branched-chain aromatic alcohol that holds a significant position in the landscape of fine chemicals. Its unique structure, combining a phenyl group with a propanol backbone and a methyl branch, imparts a distinct set of chemical and physical properties.[1] This combination makes it a valuable intermediate in various industrial applications, from the synthesis of complex pharmaceutical compounds to the formulation of fragrances.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical and spectroscopic properties, synthesis methodologies, key chemical reactions, and safety considerations, offering a holistic understanding grounded in scientific principles.

Molecular Structure and Identification

This compound, also known by its IUPAC name 2-methyl-3-phenylpropan-1-ol, is an organic compound with the molecular formula C₁₀H₁₄O.[1][3] Its structure features a propanol chain with a methyl group at the second carbon (C2) and a phenyl group attached to the third carbon (C3).[1] This arrangement results in a chiral center at the C2 position, meaning the molecule can exist as two distinct stereoisomers, (R)- and (S)-2-methyl-3-phenylpropan-1-ol.[1][4] The presence of both a hydroxyl (-OH) group and an aromatic ring are the primary determinants of its chemical behavior and physical characteristics.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-methyl-3-phenylpropan-1-ol | [1][3] |

| CAS Number | 7384-80-7 | [1][3] |

| Molecular Formula | C₁₀H₁₄O | [1][3] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| SMILES | CC(CC1=CC=CC=C1)CO | [1][3] |

| InChI | InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | [1][3] |

| InChI Key | LTZKHYYXQWNXPU-UHFFFAOYSA-N | [1][3] |

| Synonyms | 2-methyl-3-phenyl-1-propanol, β-Methylbenzenepropanol | [3][5] |

Physicochemical and Spectroscopic Properties

The physical properties of this compound are characteristic of a moderately sized alcohol containing an aromatic moiety. The hydroxyl group allows for hydrogen bonding, which significantly influences its melting and boiling points.[1] Its appearance is typically a colorless to pale yellow liquid.[5]

| Property | Value | Source(s) |

| Melting Point | 84 °C | [1][6] |

| Boiling Point | 244-246 °C (at 760 mmHg) | [1][6][7] |

| Density | 0.9841 g/cm³ | [1][6] |

| Refractive Index | 1.502 | [1] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[1]

-

Mass Spectrometry (MS) : In mass spectrometry, this compound typically shows a molecular ion peak [M]⁺ at m/z 150.[1] The most prominent feature is the base peak at m/z 91, corresponding to the highly stable tropylium ion ([C₆H₅CH₂]⁺), which forms via benzylic cleavage and rearrangement.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. The spectra would show signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the propanol chain and methyl group, and the hydroxyl proton. The specific chemical shifts and splitting patterns provide definitive structural confirmation.[3][8]

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, with the choice of method often depending on the desired scale and purity. A prevalent industrial method involves the catalytic hydrogenation of α-methylcinnamaldehyde.[9][10] This process is efficient and provides a direct pathway to the target alcohol.

Another common laboratory-scale approach is the Grignard reaction, which involves reacting a suitable Grignard reagent with isobutyraldehyde.[1] This method offers versatility in constructing the carbon skeleton.

Synthesis Workflow: Hydrogenation of α-Methylcinnamaldehyde

The industrial synthesis often begins with the aldol condensation of benzaldehyde and propionaldehyde to form α-methylcinnamaldehyde, which is then hydrogenated to yield the final product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hydrogenation

The following protocol outlines the hydrogenation of α-methylcinnamaldehyde to produce this compound, as adapted from established procedures.[9][10]

Materials:

-

α-Methylcinnamaldehyde

-

Copper chromite catalyst (2% by weight)

-

High-pressure reactor (autoclave)

-

Hydrogen gas source

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Reactor Charging: Charge the high-pressure reactor with α-methylcinnamaldehyde and 2% by weight of copper chromite catalyst.

-

Pressurization and Heating: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with hydrogen gas to approximately 130 psig. Heat the mixture to a temperature of 150°C while stirring.

-

Reaction Monitoring: Maintain the temperature and pressure. The reaction progress is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid copper chromite catalyst.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 100°C at 1 mmHg to obtain pure this compound.[10]

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by its hydroxyl group. It undergoes reactions typical of primary alcohols.

-

Oxidation: It can be oxidized to form 2-methyl-3-phenylpropanal or, under stronger conditions, the corresponding carboxylic acid, 2-methyl-3-phenylpropionic acid.[1]

-

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters.[1] These esters often possess pleasant aromas and are utilized in the fragrance industry.

Due to its versatile reactivity and structural features, this compound serves several key industrial roles:

-

Fragrance Industry: Its pleasant aromatic properties make it suitable for direct use in perfumes and as a precursor for various fragrance esters.[1][2]

-

Pharmaceutical Synthesis: It acts as a crucial building block and intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

-

Chemical Synthesis: In a broader context, it is a versatile starting material for a range of organic compounds in both research and industrial settings.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

-

GHS Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection during handling.[12]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[12]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment, preferably at 2-8°C.[11]

Conclusion

This compound is a multifaceted aromatic alcohol with a well-defined chemical profile. Its unique structure, characterized by a chiral center and the presence of both hydroxyl and phenyl functional groups, dictates its physical properties, spectroscopic behavior, and chemical reactivity. The established synthesis routes, particularly the hydrogenation of α-methylcinnamaldehyde, allow for its efficient production for diverse applications. Its role as a key intermediate in the pharmaceutical and fragrance industries underscores its commercial and scientific importance. A thorough understanding of its properties and adherence to appropriate safety protocols are essential for its effective and safe utilization in research and development.

References

- Buy this compound | 7384-80-7 - Smolecule. (n.d.).

-

2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of this compound - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound - ChemBK. (2024-04-09). Retrieved January 10, 2026, from [Link]

-

2-methyl-3-phenyl-1-propanol - 7384-80-7, C10H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved January 10, 2026, from [Link]

-

2-Methyl-3-phenyl-1-propanol - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-Methyl-3-phenylpropanal - Chempedia - LookChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

(s)-2-Methyl-3-phenylpropanal | C10H12O | CID 1715215 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Npc44864 | C10H12O | CID 1549658 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound (7384-80-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.). Retrieved January 10, 2026, from [Link]

- US4486607A - Process for the production of phenyl substituted propanal - Google Patents. (n.d.).

-

RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6. (2024-09-03). Retrieved January 10, 2026, from [Link]

-

2-Methylene-3-phenylpropanal - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

-

Fragrance material review on 2,2-dimethyl-3-phenylpropanol - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Phenyl Propanol Market: Unlocking Opportunities in Fragrance, Pharmaceutical, and Industrial Applications - Blog. (2025-11-14). Retrieved January 10, 2026, from [Link]

-

(S)-2-methyl-3-phenylpropan-1-ol | C10H14O | CID 11804940 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Propanal, 2-methyl-3-phenyl- - the NIST WebBook. (n.d.). Retrieved January 10, 2026, from [Link]

-

Propanal, 2-methyl-3-phenyl- - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. Buy this compound | 7384-80-7 [smolecule.com]

- 2. blog.factmr.com [blog.factmr.com]

- 3. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-methyl-3-phenylpropan-1-ol | C10H14O | CID 11804940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 7384-80-7: 2-Methyl-3-phenyl-1-propanol | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. 2-Methyl-3-phenylpropan-1-ol | 7384-80-7 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. prepchem.com [prepchem.com]

- 10. US4486607A - Process for the production of phenyl substituted propanal - Google Patents [patents.google.com]

- 11. 2-Methyl-3-phenylpropan-1-ol | 7384-80-7 [sigmaaldrich.com]

- 12. 2-Methyl-3-phenylpropanal | 5445-77-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-phenylpropanol, with a Core Focus on its Boiling Point

Introduction

2-Methyl-3-phenylpropanol is a branched-chain primary alcohol with the molecular formula C₁₀H₁₄O. Structurally, it consists of a propanol backbone with a methyl group at the second carbon and a phenyl group at the third position.[1] This compound, also known as β-methylbenzenepropanol, is of interest in various fields, including organic synthesis and the development of pharmaceuticals.[1][2] A thorough understanding of its physical properties, particularly its boiling point, is crucial for its handling, purification, and application in research and development. This guide provides a detailed examination of the boiling point of this compound, the underlying principles governing this property, and a robust experimental protocol for its accurate determination.

Physicochemical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Boiling Point | 244-246 °C (at 760 mmHg) | [1][3][4] |

| Melting Point | 84 °C | [1][3][4] |

| Molecular Formula | C₁₀H₁₄O | [3] |

| Molecular Weight | 150.22 g/mol | [5] |

| Density | 0.9841 g/cm³ | [1][3] |

| Flash Point | 106.2 °C | [4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Limited in water; soluble in most organic solvents | [1] |

Factors Influencing the Boiling Point

The relatively high boiling point of this compound can be attributed to several key molecular features. A nuanced understanding of these factors is essential for scientists working with this and structurally similar compounds.

Intermolecular Forces

The primary determinant of a substance's boiling point is the strength of the forces between its molecules. In the case of this compound, two significant intermolecular forces are at play:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding between adjacent molecules.[1] This is a powerful intermolecular force that requires a substantial amount of energy to overcome, thus significantly elevating the boiling point compared to analogous compounds lacking a hydroxyl group.

-

Van der Waals Forces and π-π Interactions: The phenyl group contributes to London dispersion forces and π-π stacking interactions between the aromatic rings of neighboring molecules.[1] These forces, while weaker than hydrogen bonds, further increase the energy required for the substance to transition into the gaseous phase.

Molecular Weight and Structure

The molecular weight of this compound (150.22 g/mol ) also contributes to its boiling point; generally, as molecular weight increases, so does the boiling point due to stronger London dispersion forces.[4][6] The branched structure of the molecule, however, can slightly counteract this effect by preventing efficient packing of the molecules, which would otherwise maximize intermolecular contact.[6]

The Influence of Atmospheric Pressure on Boiling Point

It is critical to note that the boiling point of any liquid is dependent on the surrounding atmospheric pressure.[7] The reported boiling point of 244-246 °C is at standard atmospheric pressure (760 mmHg).[1] At lower atmospheric pressures, such as at higher altitudes, the boiling point will be lower because less vapor pressure is needed to equal the external pressure.[7]

This relationship can be mathematically described by the Clausius-Clapeyron equation , which relates the vapor pressure of a liquid to its temperature.[8][9]

ln(P₁/P₂) = -ΔHvap/R * (1/T₁ - 1/T₂)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the enthalpy of vaporization.

-

R is the ideal gas constant.

For drug development professionals working under varying pressure conditions, an understanding of this relationship is vital for processes such as vacuum distillation.

Experimental Determination of Boiling Point: The Thiele Tube Method

For an accurate and material-efficient determination of the boiling point of this compound, the Thiele tube method is a highly reliable micro-technique.[1]

Principle

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] In this method, a small sample is heated, and the temperature at which rapid and continuous bubbling ceases upon cooling and the liquid is drawn into an inverted capillary tube is recorded as the boiling point.[1][11]

Apparatus and Reagents

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or similar attachment

-

Heat source (e.g., Bunsen burner or heating mantle)

-

This compound sample

Step-by-Step Protocol

-

Sample Preparation: Add a few drops of this compound to the small test tube to a depth of approximately 1.5-2.0 cm.[11]

-

Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[1]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[11]

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level above the side-arm junction. The sample should be positioned near the center of the oil bath.[1]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[11] The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11] This indicates that the sample is at a temperature slightly above its boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops, and the liquid is drawn up into the capillary tube.[1][11]

-

Repeat: For accuracy, allow the apparatus to cool further and repeat the determination.

Experimental Workflow Diagram

Caption: Workflow for boiling point determination using the Thiele tube method.

Spectroscopic Profile

A comprehensive characterization of this compound includes its spectroscopic data, which confirms its molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak signifies the presence of intermolecular hydrogen bonding.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows distinct signals corresponding to the different types of protons in the molecule. For instance, the hydroxymethyl protons (CH₂OH) typically appear as a doublet of doublets, reflecting their diastereotopic nature due to the adjacent chiral center.[12]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms, confirming the presence of the methyl, methylene, methine, and aromatic carbons.[13][14]

-

Conclusion

The boiling point of this compound, determined to be 244-246 °C at standard pressure, is a key physical property that is fundamentally influenced by its molecular structure. The presence of a hydroxyl group, leading to strong hydrogen bonding, and a phenyl group, contributing to van der Waals forces, are the primary factors for its high boiling point. For researchers, scientists, and drug development professionals, a precise understanding and accurate experimental determination of this property are paramount for the successful application and manipulation of this compound in a laboratory or industrial setting. The Thiele tube method provides a reliable and efficient means for this determination.

References

- Smolecule. (n.d.). Buy this compound | 7384-80-7.

- PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information.

- The Chymist. (n.d.). Micro Boiling Point Determination.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- ChemBK. (2024, April 9). This compound.

- ACS Publications. (n.d.). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling.

- PubMed. (2013, July). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119.

- Unknown. (n.d.).

- Smolecule. (n.d.). Buy this compound | 7384-80-7.

- Chemconnections. (n.d.). Boiling Point Determination.

- Unknown. (n.d.). Micro-boiling point measurement.

- LookChem. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 7384-80-7: 2-Methyl-3-phenyl-1-propanol.

- Sigma-Aldrich. (n.d.). 2-Methyl-3-phenylpropan-1-ol | 7384-80-7.

- YouTube. (2024, September 17).

- Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points.

- Scribd. (n.d.).

- ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.

- ResearchGate. (2013, May). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44C, 113-119.

- Pearson+. (n.d.). What is the effect of pressure on a liquid's boiling point?. Study Prep.

- Quora. (2017, December 2). How does a change in pressure affect the boiling point of a compound?.

- Omni Calculator. (n.d.).

- Weebly. (n.d.).

- SpectraBase. (n.d.). 2-Methyl-3-phenyl-1-propanol.

- PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.

- Chemistry LibreTexts. (2019, July 12). 3.

- Wikipedia. (n.d.). Boiling point.

- Unknown. (n.d.).

- Wikipedia. (n.d.).

- YouTube. (2019, May 16).

- Reddit. (2020, August 31). Pressure affecting boiling point - chemistry.

- Unknown. (2021, September 19). EXPERIMENT (2)

- NIST. (n.d.). 2-Methyl-3-phenyl-2-propen-1-ol. NIST WebBook.

- SpectraBase. (n.d.). 2-Methylene-3-phenylpropanal.

- SpectraBase. (n.d.). 2-Methyl-3-phenyl-1-propanol - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). 2-Methyl-3-phenylpropionaldehyde.

- BLDpharm. (n.d.). 77943-96-5|(R)-2-Methyl-3-phenylpropan-1-ol.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. medium.com [medium.com]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Boiling point - Wikipedia [en.wikipedia.org]

- 8. omnicalculator.com [omnicalculator.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chymist.com [chymist.com]

- 12. Buy this compound | 7384-80-7 [smolecule.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-3-phenylpropanol: Synthesis, Reactions, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-3-phenylpropanol, a versatile aryl alkyl alcohol. Intended for researchers, chemists, and professionals in the fields of drug development and fragrance science, this document delves into the compound's core properties, synthesis methodologies, key chemical transformations, and analytical characterization. The emphasis is placed on the causality behind procedural choices and the practical application of this compound as a synthetic intermediate.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 7384-80-7) is a primary alcohol featuring a branched alkyl chain with a terminal phenyl group.[1][2] This structure, specifically the chiral center at the second carbon, makes it a valuable building block in stereospecific synthesis.[1] Its pleasant aromatic qualities also underpin its significance in the fragrance industry.[1]

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7384-80-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₄O | [1][5] |

| Molecular Weight | 150.22 g/mol | [1][5][6] |

| IUPAC Name | 2-methyl-3-phenylpropan-1-ol | [6] |

| Synonyms | 2-methyl-3-phenyl-1-propanol, β-Methylbenzenepropanol | [2][6] |

| Physical Form | Colorless to pale yellow liquid | [2] |

| Boiling Point | 244-246 °C at 760 mmHg | [1][7] |

| Density | ~0.984 g/cm³ | [7] |

| Refractive Index | ~1.502 | [1] |

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound can be approached through several effective routes. The choice of method is often dictated by the desired scale (industrial vs. laboratory), required stereochemical purity, and available starting materials.

Industrial Production via Catalytic Hydrogenation

A prevalent industrial method involves the catalytic hydrogenation of α-methylcinnamaldehyde.[2][3] This process is efficient and scalable, making it suitable for large-volume production.

Causality of Experimental Choices:

-

Precursor Synthesis: α-Methylcinnamaldehyde is itself synthesized via an aldol condensation between benzaldehyde and propionaldehyde.[3] This provides a cost-effective route from bulk commodity chemicals.

-

Catalyst Selection: Copper chromite is the preferred catalyst for the hydrogenation step.[2][3] It demonstrates high selectivity for the reduction of both the alkene and aldehyde functionalities to the corresponding saturated alcohol without significantly affecting the aromatic ring.

-

Reaction Conditions: The reaction is conducted under elevated temperature (150 °C) and hydrogen pressure (130 psig) to ensure a sufficient reaction rate and complete conversion.[2][3]

The overall workflow is illustrated below.

Sources

- 1. Buy this compound | 7384-80-7 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. US4486607A - Process for the production of phenyl substituted propanal - Google Patents [patents.google.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (7384-80-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Methyl-3-phenylpropanol from α-methylcinnamaldehyde

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-phenylpropanol from α-Methylcinnamaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting α-methylcinnamaldehyde into this compound, a valuable saturated alcohol used in the fragrance and pharmaceutical industries.[1][2] The core of this transformation is the complete reduction of an α,β-unsaturated aldehyde, a process that presents significant chemoselectivity challenges. This document explores the primary methodologies, including catalytic hydrogenation and chemical reduction using hydride reagents, with a focus on the underlying mechanistic principles that govern reaction outcomes. By delving into the causality behind experimental choices, this guide offers researchers and drug development professionals the foundational knowledge required to control the selectivity of this reduction and achieve the desired product with high fidelity. A detailed, field-proven laboratory protocol for a two-step chemical reduction is provided, alongside essential characterization data and safety considerations.

Introduction: The Synthetic Challenge of Selective Reduction

This compound is an aromatic alcohol notable for its applications as a fragrance ingredient and as an intermediate in the synthesis of more complex organic molecules.[2][3] Its synthesis typically begins with α-methylcinnamaldehyde, an α,β-unsaturated aldehyde readily available through aldol condensation of benzaldehyde and propionaldehyde.[4]

The conversion of α-methylcinnamaldehyde to this compound requires the complete reduction of both the carbonyl (C=O) group and the conjugated carbon-carbon (C=C) double bond. The primary challenge in this synthesis is controlling the regioselectivity of the reduction.[5] The conjugated system of an α,β-unsaturated aldehyde offers three potential reduction pathways, each yielding a distinct product:

-

1,2-Addition: Preferential reduction of the carbonyl group, yielding the unsaturated allylic alcohol (2-methyl-3-phenyl-2-propen-1-ol).

-

1,4-Addition (Conjugate Reduction): Preferential reduction of the C=C double bond, leading to the saturated aldehyde (2-methyl-3-phenylpropanal).

-

Complete Reduction: Reduction of both functional groups to produce the target saturated alcohol, this compound.

Thermodynamically, the addition of hydrogen across the C=C bond is generally favored over addition across the C=O bond.[6] Therefore, achieving the desired saturated alcohol requires carefully selected methodologies that can overcome this inherent reactivity preference.

Figure 1: Competing reduction pathways of α-methylcinnamaldehyde.

Methodologies for Synthesis

Two principal strategies are employed for this synthesis: high-pressure catalytic hydrogenation and chemical reduction with hydride reagents. The choice of method depends on available equipment, safety considerations, and desired scale.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of the substrate with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. While highly efficient for large-scale industrial production, achieving the desired product requires specific catalysts to ensure complete reduction.[7]

-

Expertise & Causality: Standard noble metal catalysts, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), often exhibit poor selectivity.[6] They tend to favor the kinetically and thermodynamically preferred hydrogenation of the C=C bond, which can lead to the formation of the saturated aldehyde or stop there, requiring further reduction.[6] To drive the reaction to the desired saturated alcohol, more robust catalysts and harsher conditions are necessary. Copper chromite has been successfully employed for this purpose, facilitating the complete reduction of both functional groups at elevated temperatures and pressures.[8]

-

Trustworthiness: This method is well-documented for industrial applications and provides a direct, one-pot route to the final product.[7][8] However, it requires specialized high-pressure reactor systems and stringent safety protocols, making it less common in standard research laboratories.

Chemical Reduction with Hydride Reagents

Reduction using hydride reagents, particularly sodium borohydride (NaBH₄), is a more accessible method for laboratory-scale synthesis. NaBH₄ is a milder and more selective reducing agent than alternatives like lithium aluminum hydride (LiAlH₄).[9][10] However, standard NaBH₄ reduction of α,β-unsaturated aldehydes can be complex.

-

Expertise & Causality: The hydride ion (H⁻) from NaBH₄ is considered a "soft" nucleophile. According to Hard and Soft Acids and Bases (HSAB) theory, it preferentially attacks the "soft" electrophilic β-carbon of the conjugated system (1,4-addition), leading primarily to the saturated aldehyde.[11] Direct, one-pot conversion to the saturated alcohol with NaBH₄ alone is often inefficient and can result in product mixtures. Therefore, a more controlled and reliable approach involves a two-step synthesis.

-

Trustworthiness (Two-Step Protocol): A self-validating system involves first performing a conjugate reduction to isolate the saturated aldehyde intermediate, 2-methyl-3-phenylpropanal. This intermediate is then subjected to a second, standard NaBH₄ reduction, which cleanly reduces the non-conjugated aldehyde to the target primary alcohol, this compound.[12] This stepwise approach allows for purification of the intermediate, ensuring high purity in the final product.

-

Authoritative Grounding (Controlling Selectivity): It is crucial to note that selectivity can be finely tuned. For instance, the Luche Reduction , which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent like methanol, dramatically favors 1,2-reduction to yield the unsaturated alcohol.[13][14] The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity (making it a "harder" electrophile) and directing the attack of the "harder" borohydride-alkoxide species to the carbonyl carbon.[11][15] While not the pathway to the target saturated alcohol, understanding this principle is key to mastering the reduction of α,β-unsaturated systems.

Detailed Experimental Protocol: Two-Step Chemical Reduction

This protocol details the synthesis of this compound via a two-step process: (1) conjugate reduction of α-methylcinnamaldehyde to 2-methyl-3-phenylpropanal, followed by (2) reduction to the target alcohol.

Figure 2: Experimental workflow for the two-step synthesis.

Materials and Equipment

-

α-Methylcinnamaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol, Anhydrous

-

Ethanol, Anhydrous

-

Diethyl ether

-

Hydrochloric acid (1M solution)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, stirring bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel), developing chamber, UV lamp

Step 1: Synthesis of 2-Methyl-3-phenylpropanal (Conjugate Reduction)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve α-methylcinnamaldehyde (e.g., 10 mmol) in 50 mL of anhydrous ethanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5°C.

-

Hydride Addition: While maintaining the temperature, add sodium borohydride (e.g., 12.5 mmol) slowly in small portions over 30 minutes. Caution: Hydrogen gas is evolved.[16]

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Workup (Quenching): Once the reaction is complete, slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

-

Purification: Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-methyl-3-phenylpropanal. This intermediate can be purified further by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-methyl-3-phenylpropanal obtained from Step 1 in 50 mL of anhydrous methanol in a 250 mL round-bottom flask and cool to 0-5°C in an ice bath.

-

Hydride Addition: Slowly add sodium borohydride (e.g., 10 mmol) in small portions. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.[12][17]

-

Reaction and Monitoring: Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature. Monitor for the disappearance of the aldehyde by TLC.

-

Workup and Purification: Following the procedure in Step 1 (points 5-7), quench the reaction, extract the product, and purify. The final product, this compound, is obtained after removal of the solvent. Vacuum distillation can be used for further purification.

Safety Precautions

-

Sodium Borohydride (NaBH₄): NaBH₄ is a water-reactive, flammable solid.[16] It is also hygroscopic.[18] Handle in a well-ventilated fume hood, away from water, acids, and sources of ignition.[18] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.[16][19]

-

General Handling: All manipulations should be performed in a fume hood. Ethereal solvents are highly flammable.

Product Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [20] |

| Molecular Weight | 150.22 g/mol | [20] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 100 °C at 1 mmHg | [8] |

| Density | 0.9841 g/cm³ | [2] |

| Refractive Index | 1.502 | [2] |

| IR Spectroscopy (cm⁻¹) | Broad peak ~3300-3400 (O-H stretch) | [2] |

| Mass Spectrometry (m/z) | 150 [M]⁺, 91 [C₇H₇]⁺ (base peak) | [2] |

Conclusion

The synthesis of this compound from α-methylcinnamaldehyde is a classic example of controlling selectivity in the reduction of a conjugated system. While catalytic hydrogenation offers a direct industrial route, a two-step chemical reduction using sodium borohydride provides a more accessible, controlled, and high-fidelity method for laboratory settings. This approach, which proceeds through a stable saturated aldehyde intermediate, underscores the importance of understanding the underlying mechanistic principles—such as the HSAB theory—to predict and manipulate reaction outcomes. By carefully selecting reagents and conditions, researchers can effectively navigate the competing reaction pathways to synthesize the desired saturated alcohol with high purity and yield.

References

- Gallezot, P. Selective Hydrogenation of α,β-Unsaturated Aldehydes and other C=O and C=C bonds containing compounds.

- Medlin, J. W. et al. Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts.

-

PrepChem. Synthesis of this compound. Available at: [Link].

- Armbrüster, M. et al. Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review.

-

ESPI Metals. Sodium Borohydride Safety Data. Available at: [Link].

-

University of California Center for Laboratory Safety. Sodium borohydride - Standard Operating Procedure. Available at: [Link].

-

Ohio State University. Sodium Borohydride Standard Operating Procedure. Available at: [Link].

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. Available at: [Link].

- Luneau, M. et al. Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.

-

PubChem. 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information. Available at: [Link].

-

Ashenhurst, J. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link].

-

SpectraBase. 2-Methyl-3-phenyl-1-propanol. Wiley. Available at: [Link].

- López-Vidal, E. M. et al. Tuning the Hydrogenation Selectivity of an Unsaturated Aldehyde via Single-Atom Alloy Catalysts. The Journal of Physical Chemistry C128, 2569-2578 (2024).

- Grogan, G. et al. Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional. Dalton Transactions39, 8479-8486 (2010).

- Fan, Y. et al. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Chinese Journal of Chemistry24, 1057-1059 (2006).

- Hall, M. et al. Bioreduction of α-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™. Dalton Transactions39, 8479-8486 (2010).

-

eCampusOntario. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Organic Chemistry I. Available at: [Link].

-

ResearchGate. Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™. Available at: [Link].

-

ResearchGate. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Available at: [Link].

- Zhang, J. et al. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry25, 129-131 (2013).

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link].

-

ResearchGate. Reduction of a-methyl cinnamaldehyde. Available at: [Link].

-

Organic Chemistry. Luche Reduction. YouTube. Available at: [Link].

-

Grokipedia. Luche reduction. Available at: [Link].

-

Clark, J. reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link].

-

Wikipedia. Luche reduction. Available at: [Link].

-

LookChem. Synthesis of 2-Methyl-3-phenylpropanal. Available at: [Link].

- Google Patents. US4486607A - Process for the production of phenyl substituted propanal.

-

Odinity. Reduction of trans-Cinnamaldehyde. Available at: [Link].

-

Chem-Station. Luche Reduction. Available at: [Link].

-

Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link].

-

SpectraBase. 2-Methylene-3-phenylpropanal. Wiley. Available at: [Link].

-

The Journal of Organic Chemistry. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. Available at: [Link].

-

Chemistry Online. Reduction of cinnamaldehyde with LiAlH4. Available at: [Link].

-

ScienceMadness. Baker's yeast mediated asymmetric reduction of cinnamaldehyde derivatives. Available at: [Link].

-

ResearchGate. Synthesis of Lilial® by Friedel–Crafts alkylation of 2-methyl-3-phenyl propanol. Available at: [Link].

-

PubChem. alpha-METHYLCINNAMALDEHYDE. National Center for Biotechnology Information. Available at: [Link].

-

FooDB. Showing Compound 2-Methyl-3-phenyl-2-propenal. Available at: [Link].

Sources

- 1. ovid.com [ovid.com]

- 2. Buy this compound | 7384-80-7 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2-Methyl-3-phenylpropanal (EVT-313799) | 5445-77-2 [evitachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4486607A - Process for the production of phenyl substituted propanal - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. odinity.com [odinity.com]

- 11. Luche Reduction | TCI EUROPE N.V. [tcichemicals.com]

- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 13. grokipedia.com [grokipedia.com]

- 14. Luche reduction - Wikipedia [en.wikipedia.org]

- 15. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Sodium Borohydride - ESPI Metals [espimetals.com]

- 19. chemistry.osu.edu [chemistry.osu.edu]

- 20. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-3-phenylpropanol in Microbial Systems

Foreword for the Modern Researcher

In the ever-evolving landscape of antimicrobial research and drug development, the exploration of novel bioactive compounds is paramount. Among the vast chemical libraries, aromatic alcohols, a class of phenylpropanoids, have garnered significant interest for their potential biological activities. This guide focuses on a specific member of this family: 2-Methyl-3-phenylpropanol. While its primary applications have traditionally been in the fragrance and flavor industries, its structural characteristics suggest a potential for interaction with microbial systems that warrants a deeper investigation.

This document is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a superficial overview to provide a detailed exploration of the anticipated biological activities of this compound, grounded in the established knowledge of related compounds. We will delve into the theoretical mechanisms of action, provide robust, field-proven experimental protocols for your own investigations, and offer insights into the potential applications of this intriguing molecule. Our approach is rooted in scientific integrity, providing you with the causal reasoning behind experimental choices and ensuring that the described methodologies are self-validating.

While direct and extensive research on the antimicrobial properties of this compound is an emerging field, this guide synthesizes the available information on structurally similar compounds to provide a strong predictive framework. It is our hope that this comprehensive resource will not only inform but also inspire new avenues of research into the antimicrobial potential of this compound.

Physicochemical Profile of this compound

Before exploring its biological activity, a foundational understanding of the physicochemical properties of this compound is essential. These characteristics are pivotal in determining its solubility, stability, and ultimately, its bioavailability and interaction with microbial cells.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless liquid | - |

| IUPAC Name | 2-methyl-3-phenylpropan-1-ol | |

| Synonyms | beta-Methylbenzenepropanol, 2-Benzylpropanol | |

| Solubility | Soluble in organic solvents such as ethanol and ether. Limited solubility in water. | - |

The amphipathic nature of this compound, conferred by its hydrophobic phenyl ring and benzyl group, and the hydrophilic hydroxyl group, is a key determinant of its potential biological activity. This structure allows for potential interaction with the lipid bilayers of microbial cell membranes.

Predicted Antimicrobial Activity and Mechanism of Action

While specific studies detailing the antimicrobial spectrum of this compound are limited, a robust body of research on related aromatic alcohols and phenylpropanoids provides a strong basis for predicting its activity. The primary mechanism of action for many such compounds involves the disruption of the microbial cell membrane.[1]

The Cell Membrane as the Primary Target

The structural features of this compound suggest that its antimicrobial action is likely centered on the disruption of the microbial cell membrane's integrity and function. This hypothesis is supported by extensive research on similar phenolic compounds and aromatic alcohols.[2] The proposed mechanism involves several key steps:

-

Partitioning into the Lipid Bilayer: The lipophilic phenyl group facilitates the partitioning of the molecule from the aqueous environment into the hydrophobic core of the microbial cell membrane.[3]

-

Disruption of Membrane Fluidity: The presence of the this compound molecules within the lipid bilayer disrupts the orderly packing of the phospholipid fatty acid chains. This increases membrane fluidity and permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity leads to the leakage of essential intracellular components, such as ions (K+), ATP, nucleic acids, and amino acids.[1]

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of critical membrane-bound enzymes involved in respiration and transport.

-

Dissipation of Ion Gradients: The increased permeability can lead to the dissipation of vital ion gradients, such as the proton motive force, which is essential for ATP synthesis and active transport.

Caption: Experimental workflow for cytotoxicity assay.

Potential Applications and Future Research Directions

The exploration of this compound's biological activity opens up several avenues for future research and potential applications:

-

Novel Antimicrobial Agents: If proven effective and non-toxic, this compound or its derivatives could be developed as novel antimicrobial agents, particularly for topical applications or as preservatives in pharmaceutical and cosmetic formulations.

-

Adjuvants to Existing Antibiotics: The membrane-disrupting properties of this compound could potentially be used to enhance the efficacy of existing antibiotics by increasing their penetration into microbial cells.

-

Antifungal Applications: Given the structural similarities to other antifungal phenylpropanoids, its activity against pathogenic fungi, such as Candida albicans, should be thoroughly investigated. *[4] Structure-Activity Relationship Studies: A systematic investigation of the structure-activity relationship of this compound derivatives could lead to the design of more potent and selective antimicrobial compounds.

A Call for Empirical Data:

It is imperative to underscore that while the theoretical framework presented in this guide is robustly supported by the literature on analogous compounds, there is a pressing need for direct experimental data on the antimicrobial and cytotoxic properties of this compound. Future research should focus on:

-

Broad-Spectrum Antimicrobial Screening: Determining the MIC values of this compound against a wide range of clinically relevant bacteria and fungi.

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with microbial cell membranes and other potential cellular targets.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the performance of this compound in animal models of infection and assessing its safety profile.

Conclusion

This compound represents a compelling, yet underexplored, molecule within the realm of antimicrobial research. Its physicochemical properties and structural resemblance to known membrane-active agents strongly suggest a potential for biological activity in microbial systems. This guide has provided a comprehensive theoretical framework for its mechanism of action, detailed experimental protocols to facilitate its investigation, and a forward-looking perspective on its potential applications. The path forward requires rigorous empirical validation to unlock the full potential of this and similar aromatic alcohols in the ongoing search for new and effective antimicrobial therapies.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 10, 2026, from [Link]

-

Dalleau, S., Cateau, E., Bergès, T., Berjeaud, J. M., & Imbert, C. (2008). Antibacterial activity of phenolic compounds and aromatic alcohols. Journal of Applied Microbiology, 104(3), 839–848. [Link]

-

Khan, A., & Ahmad, A. (2013). Phenyl aldehyde and propanoids exert multiple sites of action towards cell membrane and cell wall targeting ergosterol in Candida albicans. FEMS Yeast Research, 13(6), 579–589. [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Alcohols for Use as an Antimicrobial Agent. (2021, March 4). Contec, Inc. [Link]

-

Lima, E. B., de Sousa, C. N. S., Meneses, L. N., Ximenes, N. C., Júnior, G. A. S., Vasconcelos, G. S., ... & de Sousa, D. P. (2021). Mechanism of action of various terpenes and phenylpropanoids against Escherichia coli and Staphylococcus aureus. FEMS Microbiology Letters, 368(11), fnab052. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved January 10, 2026, from [Link]

-

Herman, G., Prichard, C., & Herman, G. (1980). Antimicrobial action of short chain alcohols and glycols. Journal of Pharmaceutical Sciences, 69(11), 1274–1277. [Link]

-

An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). Antibiotics, 11(10), 1449. [Link]

-

Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols. (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3141–3144. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Chemistry, 7, 653. [Link]

-

Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils. (2024). Molecules, 29(8), 1849. [Link]

-

An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). Antibiotics, 11(10), 1449. [Link]

-

Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2024). Pharmaceutics, 16(1), 72. [Link]

-

An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). Antibiotics, 11(10), 1449. [Link]

-

Discovery of New Antimicrobial Agents using Combinatorial Chemistry. (2004). CORE Scholar. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). Antibiotics, 10(11), 1335. [Link]

-

Biosynthetic pathway for phenylpropanoids. Yeast can synthesize all... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Antimicrobial Activity of Non-Halogenated Phenolic Compounds. (1981). Journal of Food Protection, 44(8), 623–632. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Chemistry, 7, 653. [Link]

-

Mating of 2 Laboratory Saccharomyces cerevisiae Strains Resulted in Enhanced Production of 2-Phenylethanol by Biotransformation of L-Phenylalanine. (2017). Journal of Molecular Microbiology and Biotechnology, 27(2), 81–90. [Link]

-

Preventing Microbial Infections with Natural Phenolic Compounds. (2021). Molecules, 26(23), 7277. [Link]

-

Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance. (2021). Journal of Applied Microbiology, 131(3), 1239–1250. [Link]

-

Mechanisms of Antibacterial Action of Three Monoterpenes. (2001). Antimicrobial Agents and Chemotherapy, 45(11), 3203–3205. [Link]

-

Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. (2023). Molecules, 28(17), 6219. [Link]

-

Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae. (2005). Applied and Environmental Microbiology, 71(6), 2962–2969. [Link]

-

Evaluating cytotoxicity of methyl benzoate in vitro. (2020). PLoS ONE, 15(2), e0228359. [Link]

-

Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2024). International Journal of Molecular Sciences, 25(5), 2636. [Link]

-

Cytotoxic and apoptotic potential of Phyllodium elegans extracts on human cancer cell lines. (2020). BMC Complementary Medicine and Therapies, 20(1), 1–12. [Link]

-

2-Methyl-3-phenyl-1-propanol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Elimination of aromatic fusel alcohols as by-products of Saccharomyces cerevisiae strains engineered for phenylpropanoid production by 2-oxo-acid decarboxylase replacement. (2021). Metabolic Engineering Communications, 13, e00183. [Link]

-

Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. (2019). Foods, 8(11), 534. [Link]

-

Genomic, transcriptomic, and metabolic characterization of 2-Phenylethanol-resistant Saccharomyces cerevisiae obtained by evolutionary engineering. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1162625. [Link]

-

Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). International Journal of Molecular Sciences, 22(13), 6799. [Link]

-

Cytotoxicity of combinations of two mycotoxins tested on different cell lines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. Mechanism of action of various terpenes and phenylpropanoids against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-3-phenylpropanol: Synthesis, Separation, and Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Stereoisomerism is a cornerstone of modern pharmaceutical development, with the spatial arrangement of atoms within a molecule often dictating its pharmacological and toxicological profile. This technical guide provides a comprehensive exploration of the stereoisomers of 2-methyl-3-phenylpropanol, a chiral building block with applications in pharmaceutical and fine chemical synthesis. We delve into the foundational principles of its chirality, present detailed methodologies for the synthesis of both racemic and enantiomerically enriched forms, and provide a systematic approach to the analytical separation of its (R)- and (S)-enantiomers. This guide is intended to equip researchers and drug development professionals with the critical knowledge and practical insights necessary to effectively work with and understand the nuanced properties of these stereoisomers.

Introduction: The Significance of Chirality in this compound

This compound (C₁₀H₁₄O) is a primary alcohol featuring a phenyl group and a methyl group on its propyl backbone. The presence of a stereogenic center at the second carbon atom (C2) gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While these enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This disparity in biological activity is a critical consideration in drug development, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.

The unique structural combination of a branched alkyl chain and an aromatic ring in this compound confers distinct chemical reactivity and biological potential.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] A thorough understanding of its stereoisomers is therefore paramount for any application that involves chiral recognition.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached from two main perspectives: the preparation of the racemic mixture and the enantioselective synthesis of the individual (R)- and (S)-enantiomers.

Racemic Synthesis: Hydrogenation of α-Methylcinnamaldehyde

A common and efficient method for the preparation of racemic this compound is the catalytic hydrogenation of α-methylcinnamaldehyde. This reaction reduces both the carbon-carbon double bond and the aldehyde functional group.

Experimental Protocol:

-

Catalyst Preparation: In a suitable reaction vessel, suspend copper chromite (2% by weight) in a solution of α-methylcinnamaldehyde.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 130 psig.

-

Reaction Conditions: Heat the mixture to 150°C with vigorous stirring.

-

Monitoring: The reaction is complete when the uptake of hydrogen ceases.

-

Work-up: Cool the reaction mixture, filter to remove the catalyst, and distill the filtrate under reduced pressure (b.p. 100°C/1 mm Hg) to obtain pure this compound.[2]

Causality: Copper chromite is a robust catalyst for the hydrogenation of both alkenes and aldehydes. The elevated temperature and pressure are necessary to achieve a reasonable reaction rate and complete conversion.

Diagram of Racemic Synthesis Workflow

Caption: Workflow for the racemic synthesis of this compound.

Enantioselective Synthesis: Biocatalytic Approaches

For the production of enantiomerically pure (R)- or (S)-2-methyl-3-phenylpropanol, biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Whole-cell biotransformations using yeasts such as Saccharomyces cerevisiae or fungi like Rhizopus oryzae have been shown to be effective.[1] These microorganisms contain oxidoreductase enzymes that can stereoselectively reduce a prochiral precursor.

Conceptual Protocol for Biocatalytic Reduction:

-

Culture Preparation: Cultivate the chosen microorganism (e.g., Saccharomyces cerevisiae) in a suitable growth medium until a desired cell density is reached.

-

Substrate Addition: Introduce the prochiral precursor, 2-methyl-3-phenylpropanal, to the cell culture.

-

Biotransformation: Incubate the mixture under controlled conditions (temperature, pH, agitation) to allow for enzymatic reduction. The enzymes within the microbial cells will preferentially produce one enantiomer of the corresponding alcohol.

-

Extraction: After a predetermined time, extract the product from the culture medium using an appropriate organic solvent.

-

Purification: Purify the extracted alcohol using techniques such as column chromatography to isolate the desired enantiomer.

Causality: The enzymes within the microorganisms have evolved to be highly stereoselective. The choice of microorganism and the specific reaction conditions are critical for achieving high enantiomeric excess (ee).

Chiral Separation of (R)- and (S)-2-Methyl-3-phenylpropanol

For the analysis and preparation of enantiomerically pure samples, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly well-suited for the separation of a wide range of chiral compounds, including alcohols.

Developing a Chiral HPLC Method (Based on a protocol for the similar 2-phenyl-1-propanol):

Instrumentation and Materials:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

-

Chiral Stationary Phase: A Chiralcel® OD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or equivalent polysaccharide-based column is a good starting point.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by accurately mixing HPLC-grade n-hexane and isopropanol. Degas the mobile phase before use.

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm or 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

Causality: The chiral stationary phase provides a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. The mobile phase composition, flow rate, and temperature are critical parameters that must be optimized to achieve baseline resolution. A lower flow rate often increases the interaction time with the CSP, improving resolution.

Diagram of Chiral HPLC Separation Workflow

Caption: Workflow for the chiral separation of this compound enantiomers.

Physicochemical and Biological Properties of Stereoisomers

While the physical properties of the racemic mixture are well-documented, specific data for the individual enantiomers is less readily available in the public domain. The following table summarizes the known properties of racemic this compound.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 7384-80-7 | [1] |

| Melting Point | 84°C | [1] |

| Boiling Point | 244-246°C | [1] |

| Density | 0.9841 g/cm³ | [1] |

| Refractive Index | 1.502 | [1] |

Specific Rotation:

As of the latest literature review, specific rotation values for the enantiomers of this compound have not been widely reported. This represents a significant data gap in the characterization of these stereoisomers. Researchers working with enantiomerically enriched samples are encouraged to perform polarimetry to determine these values, which are crucial for confirming the enantiomeric purity and absolute configuration of their materials.

Differential Biological Activity:

While specific pharmacological studies on the individual enantiomers of this compound are not extensively published, the principles of stereoselectivity in drug action strongly suggest that the (R)- and (S)-enantiomers will exhibit different biological activities. For many chiral compounds, one enantiomer is responsible for the therapeutic effect, while the other may be inactive, have a different activity, or contribute to side effects.

For instance, in the related class of phenylpropanoids, significant differences in anti-inflammatory activity between enantiomers have been observed.[3] Given that this compound is a precursor in the synthesis of various bioactive molecules, understanding the specific biological profile of each enantiomer is a critical area for future research and is of paramount importance for drug development professionals.

Conclusion and Future Directions

The stereoisomers of this compound represent a fascinating and important area of study for researchers in organic synthesis and drug development. While methods for the synthesis of the racemic mixture are well-established, the development and optimization of robust and scalable enantioselective syntheses, particularly through biocatalysis, remain a key area of interest.

Furthermore, the comprehensive characterization of the individual (R)- and (S)-enantiomers is incomplete. The determination of their specific rotation and a thorough investigation into their differential pharmacological and toxicological profiles are critical next steps. Such studies will not only provide a more complete scientific understanding of these molecules but will also be instrumental in unlocking their full potential in the development of new and improved therapeutic agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-methyl-3-phenylpropan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). (s)-2-Methyl-3-phenylpropanal. Retrieved from [Link]

-

de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299–12327. Retrieved from [Link]

-

MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(15), 4987. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-3-phenylpropanol Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Introduction

The phenylpropanoid scaffold, a C6-C3 carbon framework, is a cornerstone of natural product chemistry, giving rise to a vast array of compounds with significant biological activities. Within this broad class, 2-Methyl-3-phenylpropanol and its derivatives represent a versatile and promising subclass. Characterized by a propanol backbone with a methyl group at the second carbon and a phenyl group at the third, this structure offers a unique combination of a branched aliphatic chain and an aromatic ring.[1] This structural arrangement not only provides a chiral center, creating opportunities for stereospecific synthesis and interactions, but also serves as a flexible template for chemical modification.[1]

Initially recognized for their pleasant aromatic properties in the fragrance industry, these compounds are increasingly attracting attention in pharmaceutical and medicinal chemistry.[1] The parent alcohol and its corresponding aldehyde, 2-Methyl-3-phenylpropanal, serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The broader family of phenylpropanoids is known to possess a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][4] This guide provides a technical overview of the synthesis, known biological activities, and potential therapeutic applications of this compound derivatives, aimed at researchers and professionals in drug development.

Synthesis and Derivatization Strategies